molecular formula C13H19ClN4O2 B5883226 N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea

Cat. No. B5883226
M. Wt: 298.77 g/mol
InChI Key: GGLUGQLEFKUKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as CM-579, is a small molecule compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer growth, inflammation, and viral replication. For example, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been found to exhibit unique biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of specific genes involved in cancer growth. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines. In viral infections, it has been shown to inhibit viral replication by targeting specific viral proteins.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum activity against cancer cells, inflammatory cells, and viruses. This makes it a promising candidate for the development of new drugs in these fields. Another advantage is its relatively low toxicity compared to other anticancer and anti-inflammatory drugs.
However, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea also has some limitations. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which can limit its effectiveness in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. One direction is the development of new analogs with improved solubility and bioavailability. Another direction is the study of its potential side effects and toxicity in vivo. In addition, more research is needed to fully understand its mechanism of action and potential applications in other scientific fields, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is a small molecule compound that has been extensively studied for its potential applications in various scientific fields. It has been synthesized using different methods and has been found to exhibit unique biochemical and physiological effects. While it has some limitations, it has several advantages that make it a promising candidate for the development of new drugs in cancer research, anti-inflammatory research, and antiviral research. Further research is needed to fully understand its mechanism of action and potential applications in other scientific fields.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can be synthesized using different methods. One of the most commonly used methods involves the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperazine in the presence of urea and a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and time to yield N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea in high purity and yield.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
In anti-inflammatory research, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to reduce pain and swelling in animal models of inflammation. In antiviral research, N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza viruses.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-17-5-7-18(8-6-17)16-13(19)15-11-9-10(14)3-4-12(11)20-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLUGQLEFKUKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)urea

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